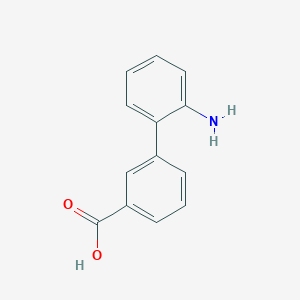

2'-Aminobiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOICWOHZSZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378213 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177171-15-2 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Aminobiphenyl 3 Carboxylic Acid

Established Synthetic Routes to 2'-Aminobiphenyl-3-carboxylic Acid

The creation of this compound often involves a multi-step process that strategically combines the formation of the biphenyl (B1667301) core with the introduction or modification of the amino and carboxylic acid functionalities. A common approach begins with the coupling of two substituted benzene (B151609) rings, followed by functional group interconversions to yield the final product. For instance, a Suzuki-Miyaura coupling can be employed to form the carbon-carbon bond between the two phenyl rings, followed by the reduction of a nitro group to an amine. google.comcjph.com.cn

Palladium-Catalyzed Cross-Coupling Strategies in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful and versatile tool for the formation of carbon-carbon bonds. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, in particular, is widely utilized for the synthesis of biaryl compounds like this compound due to its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Suzuki-Miyaura Coupling with 3-Carboxyphenylboronic Acid Precursors

The Suzuki-Miyaura coupling reaction is a prominent method for constructing the biphenyl backbone of the target molecule. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. youtube.com In the context of synthesizing this compound, a common strategy involves the coupling of a suitably substituted aminophenyl halide or its precursor with 3-carboxyphenylboronic acid. google.comcjph.com.cn

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the biphenyl system and regenerating the palladium(0) catalyst. libretexts.org

One documented synthesis of a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, starts with 2-bromo-6-nitrophenol. cjph.com.cn The hydroxyl group is protected with a benzyl (B1604629) group, followed by a Suzuki coupling with 3-carboxyphenylboronic acid to form the biphenyl structure. cjph.com.cn

Ligand Design and Catalyst Optimization in Aminobiphenyl Cross-Couplings

The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily influenced by the choice of ligands coordinated to the palladium center. acs.org Ligand design plays a crucial role in stabilizing the active catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing side reactions. For the synthesis of aminobiphenyls, where one of the coupling partners contains an amino group, the development of specialized ligands has been essential to overcome challenges such as catalyst inhibition and to achieve high yields under mild conditions. acs.org

Biarylphosphine ligands, such as BrettPhos, have shown exceptional performance in the amination of hindered primary amines. acs.org These bulky and electron-rich ligands facilitate the cross-coupling of a wide range of aryl halides and primary amines, often at low catalyst loadings and mild temperatures. acs.org The development of N-substituted 2-aminobiphenylpalladium precatalysts has also been a significant advancement. nih.govacs.org These precatalysts prevent the contamination of cross-coupling products with traces of aminobiphenyls containing a free -NH2 group. nih.govacs.org

The optimization of catalyst systems involves screening different ligands, palladium sources, bases, and solvents to find the ideal conditions for a specific transformation. For instance, studies have shown that the combination of a specific ligand and palladium precatalyst can dramatically accelerate reaction rates. acs.org This systematic approach to catalyst optimization is critical for developing robust and scalable synthetic routes to complex molecules like this compound.

Reduction Chemistries in the Synthesis of Aminobiphenyl Moieties

The introduction of the amino group onto the biphenyl scaffold is often accomplished through the reduction of a nitro group. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents and catalytic systems. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org

Nitro Group Reduction to Amino Functionality

The reduction of an aromatic nitro group to an amine is a key step in many synthetic pathways leading to aminobiphenyl derivatives. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of methods are available for this reduction, each with its own advantages and substrate compatibility. commonorganicchemistry.comorganic-chemistry.org

Commonly used reagents and conditions include:

Metals in acidic media: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups to amines. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel is a widely used and often clean method for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com

Other Reagents: Other reducing agents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be employed, sometimes offering chemoselectivity in molecules with multiple reducible functional groups. masterorganicchemistry.comwikipedia.org

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. commonorganicchemistry.com For example, catalytic hydrogenation with Pd/C is very effective but can also reduce other functionalities. commonorganicchemistry.com

Catalytic Hydrogenation Techniques in Aminobiphenylcarboxylic Acid Synthesis

Catalytic hydrogenation is a powerful and widely used technique for the reduction of nitro groups in the synthesis of aminobiphenylcarboxylic acids. commonorganicchemistry.commasterorganicchemistry.com This method typically involves reacting the nitro-substituted biphenylcarboxylic acid with hydrogen gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.comchemicalbook.com

In a specific example of synthesizing a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the final step involves the hydrogenation of a benzyloxy and nitro-substituted biphenylcarboxylic acid. cjph.com.cn This reaction, catalyzed by Pd/C, simultaneously removes the benzyl protecting group from the hydroxyl function and reduces the nitro group to the desired amine, demonstrating the efficiency of this technique. cjph.com.cn Another reported procedure for a similar compound involves dissolving the nitro-substituted precursor in a solvent mixture, adding a Pd/C catalyst, and subjecting the mixture to hydrogen pressure. chemicalbook.com

The conditions for catalytic hydrogenation, such as solvent, temperature, hydrogen pressure, and catalyst loading, are optimized to ensure complete reduction of the nitro group while minimizing side reactions. While highly effective, one consideration with catalytic hydrogenation is its potential to reduce other functional groups within the molecule. commonorganicchemistry.com Therefore, careful planning of the synthetic route is necessary to ensure the compatibility of all functional groups with the chosen reduction conditions.

Protection and Deprotection Strategies for Functional Groups in Synthetic Sequences

In the multi-step synthesis of complex organic molecules like this compound, it is often necessary to temporarily block reactive functional groups to prevent them from undergoing undesired reactions. libretexts.org This is achieved through the use of protecting groups, which are chemical moieties that can be selectively introduced and removed. libretexts.orgwikipedia.org

The this compound molecule possesses two key functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). Both are reactive and can interfere with reactions targeting other parts of the molecule.

Protection of the Amino Group:

The amino group is nucleophilic and susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.org To circumvent this, several protecting groups can be employed.

Carbamates: Converting the amino group to a carbamate (B1207046) is a common strategy. organic-chemistry.org This transformation reduces the nucleophilicity of the nitrogen atom. libretexts.org Popular carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable under many reaction conditions. It can be removed under acidic conditions. organic-chemistry.org

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl chloroformate, the Cbz group is readily removed by catalytic hydrogenation or with HBr in cold acetic acid. gcwgandhinagar.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and can be cleaved using a mild base like piperidine, offering an orthogonal protection strategy when used with acid-labile groups like Boc. wikipedia.orgorganic-chemistry.org

Protection of the Carboxylic Acid Group:

The carboxylic acid group can be protected by converting it into an ester. slideshare.net This prevents it from acting as an acid or a nucleophile. Common ester protecting groups include: libretexts.org

Methyl or Ethyl Esters: These are simple esters formed by reaction with the corresponding alcohol under acidic conditions. They are typically removed by acid or base-catalyzed hydrolysis. libretexts.org

Benzyl Esters: Formed using benzyl alcohol, these esters have the advantage of being removable by hydrogenolysis, a mild method that doesn't affect many other functional groups. libretexts.org

tert-Butyl Esters: These are cleaved under acidic conditions and are often used when base-sensitive groups are present elsewhere in the molecule. libretexts.org

Silyl Esters: Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) can be used, and are typically removed by treatment with fluoride (B91410) ions or acid. wikipedia.orglibretexts.org

Table 1: Common Protecting Groups for Amino and Carboxylic Acid Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) or HBr/AcOH gcwgandhinagar.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) organic-chemistry.org |

| Carboxylic Acid | Methyl Ester | - | Methanol/Acid catalyst | Acid or base hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol/Acid catalyst | Hydrogenolysis (H₂/Pd) libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene or tert-butanol | Acidic conditions (e.g., TFA) libretexts.org |

Green Chemistry Principles in Aminobiphenylcarboxylic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aminobiphenylcarboxylic acids to enhance sustainability.

A key aspect of green chemistry is the use of safer solvents and auxiliaries. sigmaaldrich.com Traditional organic syntheses often employ volatile and toxic solvents. The evaluation and adoption of greener alternatives is a significant step towards more sustainable processes.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695), ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction. sigmaaldrich.comresearchgate.net These solvents can often replace their petroleum-derived counterparts without compromising reaction performance. sigmaaldrich.com For instance, bio-based ethanol is a favorable green solvent due to its low toxicity and derivation from sustainable sources. sigmaaldrich.com Cyrene™ is another bio-based solvent that is being explored as a replacement for N-methyl pyrrolidone (NMP) and dimethylformamide (DMF). sigmaaldrich.comresearchgate.net

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efforts are being made to develop catalytic systems, such as palladium nanoparticles on polystyrene, that can facilitate coupling reactions like the Ullmann and Suzuki-Miyaura reactions in aqueous media. researchgate.net

Greener Reagents: The direct amidation of carboxylic acids using catalysts like boric acid represents a greener alternative to traditional methods that require stoichiometric activating agents, which generate significant waste. sciepub.com Similarly, the use of diphenylsilane (B1312307) for direct amide bond formation avoids the need for pre-activation of the carboxylic acid, generating only water as a byproduct. themjalab.com For reduction steps, catalytic hydrogenation using a reusable catalyst like platinum-molybdenum on alumina (B75360) is a more sustainable approach than using stoichiometric metal hydrides. rsc.org

Maximizing atom economy and minimizing waste are central tenets of green chemistry. This involves designing synthetic routes that are highly efficient in converting reactants to the desired product.

Catalytic Processes: The use of catalysts is paramount for enhancing yields and reducing byproducts. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are highly efficient for forming the biphenyl core of this compound. google.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, further enhances the sustainability of the process. rsc.org

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time can lead to significant improvements in yield and selectivity, thereby minimizing the formation of unwanted byproducts. For example, in a synthesis of a related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, the reduction of a nitro group can be achieved using catalytic hydrogenation under optimized pressure and with a specific catalyst loading. google.com

Comparative Analysis of Synthetic Efficiencies for Aminobiphenyl Carboxylic Acids

The synthesis of aminobiphenyl carboxylic acids can be achieved through various synthetic routes, each with its own advantages and disadvantages in terms of efficiency, cost, and environmental impact. A comparative analysis of these methods is crucial for selecting the most appropriate strategy for a given application.

The Suzuki-Miyaura cross-coupling reaction is a widely used and highly efficient method for the formation of the C-C bond in biphenyl systems. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This method is often favored due to its high yields, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is an older method but has seen a resurgence with the development of more efficient catalytic systems. While it can be effective, it often requires harsher reaction conditions (higher temperatures) and may have a more limited substrate scope compared to the Suzuki reaction.

A direct comparison reveals that the Suzuki-Miyaura reaction generally offers higher yields and milder reaction conditions for the synthesis of biphenyl compounds. researchgate.net However, recent advancements in Ullmann coupling, particularly with the use of palladium nanoparticle catalysts, have shown promising results in aqueous media. researchgate.net

Table 2: Illustrative Comparison of Synthetic Routes

| Synthetic Route | Key Reaction | Typical Yield | Advantages | Disadvantages |

| Route A | Suzuki-Miyaura Coupling | High | Mild conditions, broad substrate scope, high functional group tolerance | Cost of palladium catalyst and boronic acids |

| Route B | Ullmann Coupling | Moderate to High | Can be cost-effective (copper catalyst) | Often requires higher temperatures, may have substrate limitations |

| Route C | Multi-step with Protection/Deprotection | Variable | Allows for precise control over reactivity | Adds steps to the synthesis, potentially lowering overall yield |

Chemical Transformations and Derivatization Strategies of 2 Aminobiphenyl 3 Carboxylic Acid

Carboxylic Acid Functionalization

The carboxylic acid group of 2'-aminobiphenyl-3-carboxylic acid is a prime site for modification, enabling the formation of various derivatives with altered properties and functionalities.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This reaction is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst. youtube.com This process, known as Fischer esterification, is a reversible reaction. libretexts.org To favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Amidation: The carboxylic acid can be readily converted to an amide by reaction with an amine. libretexts.org This transformation can be accomplished by direct heating of the carboxylic acid and amine, often at high temperatures (around 180°C), to drive off water. youtube.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can facilitate the reaction under milder conditions. youtube.com The reaction of this compound with ammonia (B1221849) will yield a primary amide, while reactions with primary or secondary amines will produce secondary or tertiary amides, respectively. libretexts.org

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent Class | Specific Example |

|---|---|---|

| Esterification | Alcohols | Methanol, Ethanol (B145695) |

| Esterification | Coupling Agents | Dicyclohexylcarbodiimide (DCC) |

| Amidation | Amines | Ammonia, Primary Amines, Secondary Amines |

| Amidation | Coupling Agents | Dicyclohexylcarbodiimide (DCC) |

Conversion to Acyl Hydrazides and Hydroxamic Acids

Acyl Hydrazides: Carboxylic acid hydrazides are organic compounds containing a hydrazide functional group attached to the acyl group. fishersci.comthermofisher.com These derivatives of this compound can be synthesized from the corresponding carboxylic acid.

Hydroxamic Acids: The conversion to hydroxamic acids introduces a valuable functional group with applications in various chemical and biological contexts.

Formation of Succinimidyl Esters and Mixed Anhydrides

Succinimidyl Esters: For applications requiring high reactivity towards nucleophiles, particularly amines, the carboxylic acid can be converted into an N-hydroxysuccinimide (NHS) ester. These esters are widely used in bioconjugation to label proteins and other biomolecules.

Mixed Anhydrides: Mixed anhydrides are another class of activated carboxylic acid derivatives. They are typically formed by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base. highfine.com These intermediates are highly reactive towards nucleophiles and can be used to form esters and amides under mild conditions. highfine.com Another method involves the use of sulfonyl chlorides to generate a mixed carboxylic-sulfonic anhydride (B1165640). highfine.com

Table 2: Activating Groups for Carboxylic Acid Functionalization

| Derivative | Activating Group | Key Features |

|---|---|---|

| Succinimidyl Ester | N-hydroxysuccinimide | High reactivity towards amines, common in bioconjugation. |

| Mixed Anhydride | Chloroformates, Sulfonyl Chlorides | Highly reactive intermediate for ester and amide synthesis. highfine.com |

Amine Functionalization and Modification

The amino group of this compound offers another handle for chemical modification, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Acylation and Sulfonamidation of the Amino Group

Acylation: The amino group can be readily acylated by reacting it with an acyl chloride or an acid anhydride. youtube.com This reaction forms a new amide bond and is a common strategy to introduce various substituents onto the aromatic ring system. For example, acylation with acetic anhydride would yield the corresponding acetamide (B32628) derivative. youtube.com

Sulfonamidation: Similar to acylation, the amino group can react with sulfonyl chlorides to form sulfonamides. This transformation is useful for introducing sulfonyl groups, which can alter the electronic properties and solubility of the molecule.

Derivatization with Amine-Reactive Reagents for Bioconjugation

The amino group is a primary target for bioconjugation reactions. nih.gov Its nucleophilic nature allows it to react with a variety of amine-reactive reagents, enabling the attachment of reporter molecules, such as fluorophores, or other functional moieties. Common amine-reactive reagents include isothiocyanates, and the aforementioned N-hydroxysuccinimide esters. The efficiency of these labeling reactions is often pH-dependent.

Table 3: Reagents for Amine Functionalization

| Reaction Type | Reagent Class | Product |

|---|---|---|

| Acylation | Acyl Chlorides, Acid Anhydrides | Amide |

| Sulfonamidation | Sulfonyl Chlorides | Sulfonamide |

| Bioconjugation | Isothiocyanates, NHS Esters | Thiourea, Amide |

Strategies for Chiral Derivatization and Resolution

Due to restricted rotation around the single bond connecting the two phenyl rings, this compound is a chiral molecule, existing as two non-superimposable mirror images (atropisomers). The separation and control of these enantiomers are critical, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. As direct asymmetric synthesis of this compound is complex, resolution of a racemic mixture is a common approach. This typically involves chiral derivatization to create diastereomers, which can then be separated by standard techniques like chromatography or crystallization.

The presence of both an amino group and a carboxylic acid group offers two distinct handles for derivatization with chiral reagents.

Derivatization via the Carboxylic Acid Group: The carboxylic acid moiety can be converted into an amide by reacting with a chiral amine. A variety of chiral amines, such as (R)- or (S)-1-phenylethylamine, are commercially available and can serve as resolving agents. The resulting diastereomeric amides can then be separated, followed by hydrolysis to yield the enantiomerically pure carboxylic acids.

Derivatization via the Amino Group: Alternatively, the amino group can be acylated with a chiral carboxylic acid or its derivative, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. These diastereomers can be separated and the resolving agent subsequently cleaved to afford the enantiopure amines.

Another powerful technique for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This method avoids the need for derivatization and subsequent removal of a resolving agent. Columns packed with chiral selectors, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins, can directly separate the enantiomers of this compound. The selection of the appropriate chiral stationary phase and mobile phase is determined empirically. nih.govmdpi.com For instance, glycopeptide selectors like vancomycin (B549263) have been successfully used as chiral additives in the mobile phase for the resolution of aromatic amino acids, a class of compounds structurally related to the target molecule. nih.govmdpi.com

Table 1: Common Chiral Derivatizing Agents for Resolution

| Functional Group Targeted | Class of Derivatizing Agent | Specific Examples |

|---|---|---|

| Carboxylic Acid | Chiral Alcohols/Amines | (R/S)-1-Phenylethylamine, (R/S)-2-Butanol |

| Amino Group | Chiral Carboxylic Acids | (R/S)-Mandelic acid, (R/S)-Ibuprofen |

| Amino Group | Chiral Acylating Agents | (R/S)-Mosher's acid chloride, Menthyl chloroformate |

Investigations into Regioselective Functionalization of the Biphenyl (B1667301) Core

Regioselective functionalization of the this compound core is essential for synthesizing analogs with modified properties. The directing effects of the existing amino and carboxyl substituents play a crucial role in determining the position of subsequent electrophilic or nucleophilic attacks.

The amino group (-NH₂) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. This dichotomy in directing effects across the two rings allows for selective functionalization.

Functionalization of the Amino-Substituted Ring: The phenyl ring bearing the amino group is significantly more activated towards electrophilic substitution. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, or sulfonation would be expected to occur preferentially on this ring at the positions ortho and para to the amino group (C4' and C6'). To achieve selectivity between the ortho and para positions, steric hindrance can be exploited, or a protecting group can be installed on the amine to modulate its directing strength and steric bulk.

Functionalization of the Carboxyl-Substituted Ring: To functionalize the ring containing the carboxylic acid, the greater reactivity of the other ring must be overcome or masked. One strategy is to protect the amino group, for example, by converting it to an amide. This reduces its activating effect and allows for substitution to be directed to the other ring. Under these conditions, electrophilic attack would be directed to the C2 and C6 positions, which are meta to the deactivating carboxyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are fundamental to the synthesis of the biphenyl scaffold itself and can be adapted for further functionalization. google.comgoogle.com For example, a halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups at specific positions. The initial synthesis of the core molecule often involves a Suzuki coupling between a substituted halobenzene and a phenylboronic acid, which inherently defines the regiochemistry. google.comgoogle.com

Table 2: Predicted Outcomes of Regioselective Reactions

| Reaction Type | Reagent/Conditions | Target Ring | Predicted Major Product Position(s) |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Amino-substituted | 4'-Bromo and 6'-Bromo derivatives |

| Nitration | HNO₃/H₂SO₄ | Amino-substituted | 4'-Nitro and 6'-Nitro derivatives |

| Suzuki Coupling (on a pre-halogenated substrate) | Arylboronic acid, Pd catalyst | Either | Position of the initial halogen |

| Friedel-Crafts Acylation (with protected amine) | Acyl chloride, Lewis acid | Carboxyl-substituted | 2-Acyl and 6-Acyl derivatives |

Biological Activity and Pharmaceutical Applications of 2 Aminobiphenyl 3 Carboxylic Acid Scaffolds

Role in Pharmaceutical Research and Organic Synthesis

2'-Aminobiphenyl-3-carboxylic acid serves as a crucial intermediate in both pharmaceutical research and organic synthesis. Its structure, featuring a biphenyl (B1667301) core with amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable starting material for creating complex molecules. In pharmaceutical research, this compound is particularly noted as a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. google.comcjph.com.cn The synthesis of this compound itself has been the subject of various studies, with methods developed to ensure high yield and purity for its use in drug manufacturing. google.comcjph.com.cngoogle.com These synthetic routes often involve steps like Suzuki coupling reactions to form the biphenyl linkage, followed by reduction of a nitro group to the essential amino group. google.comcjph.com.cn

Exploration as Intermediate in Drug Synthesis

The utility of this compound as an intermediate is a cornerstone of its importance in the pharmaceutical industry. Its bifunctional nature allows it to be a reactive partner in various chemical transformations, leading to the construction of larger, more complex drug molecules.

Precursor in Thrombopoietin Receptor Agonist Synthesis (e.g., Eltrombopag Analogs)

A primary application of this compound is its role as a key precursor in the synthesis of Eltrombopag and its analogs. google.comcjph.com.cnlookchem.com Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia. lookchem.comhsppharma.com The synthesis of Eltrombopag involves the coupling of 2'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a derivative of the title compound, with a substituted pyrazolone (B3327878) derivative. google.com The this compound moiety provides a critical part of the scaffold that correctly positions the rest of the molecule to interact with the TPO receptor. lookchem.com Several synthetic methods have been developed to produce this key intermediate efficiently, highlighting its industrial significance. google.comcjph.com.cngoogle.comchemicalbook.com

Table 1: Key Intermediates and their Roles

| Compound Name | CAS Number | Role |

|---|---|---|

| 2'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 376592-93-7 | Key intermediate in the synthesis of Eltrombopag. google.comlookchem.comhsppharma.comchemicalbook.comchemicalbook.combldpharm.com |

| Eltrombopag | 496775-61-2 | A thrombopoietin receptor agonist. google.comlookchem.com |

Applications in the Synthesis of Monoethanolamine Salts

2'-Amino-2'-hydroxy-[1,1']biphenyl-3-carboxylic acid is also utilized in the synthesis of monoethanolamine salts. lookchem.comhsppharma.comchemicalbook.com These salts can be formed with various organic carboxylic acids and have applications in different chemical and pharmaceutical contexts. google.com In the case of Eltrombopag, the final drug product is often formulated as a monoethanolamine salt, Eltrombopag olamine, to improve its solubility and bioavailability. google.comlookchem.comhsppharma.com The formation of such salts is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance.

Interactions with Biological Macromolecules

The structural features of this compound and its derivatives make them interesting candidates for studying and influencing the behavior of biological macromolecules.

Nucleation of β-Sheet Structures

Biphenyl-based amino acids have been specifically designed to act as nucleating agents for β-sheet structures in peptides. nih.gov β-sheets are a common secondary structure motif in proteins, and their formation is implicated in both normal biological function and in diseases associated with protein aggregation. The rigid biphenyl backbone can pre-organize appended peptide chains into a conformation that favors the formation of hydrogen bonds, which are the basis of β-sheet structure. nih.gov Studies on model compounds have used techniques like X-ray crystallography, infrared spectroscopy, and NMR to investigate the intramolecular hydrogen bonding patterns that facilitate this nucleation. nih.gov This research provides insights into how to design molecules that can control protein folding and assembly. nih.gov

Construction of Libraries for Vitronectin Antagonists

The biphenyl scaffold has been employed in the creation of chemical libraries for the discovery of vitronectin receptor antagonists. nih.gov The vitronectin receptor, also known as αvβ3 integrin, is involved in processes such as cell adhesion and migration and is a target for diseases like cancer and osteoporosis. By systematically modifying the biphenyl core with different functional groups, researchers can generate a large number of diverse compounds. nih.gov These libraries are then screened for their ability to bind to and inhibit the vitronectin receptor. This approach has led to the identification of potent antagonists, demonstrating the value of the biphenyl scaffold in combinatorial chemistry and drug discovery. nih.gov

Potential as Enzyme Inhibitors (e.g., Fatty Acid Amide Hydrolase (FAAH) Inhibition)

The biphenyl scaffold is a recurring structural motif in the design of enzyme inhibitors, including those targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing fatty acid amides like the neuromodulatory endocannabinoid anandamide (B1667382). nih.gov The inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov

While direct studies on the FAAH inhibitory activity of this compound are not extensively documented in publicly available research, the structural characteristics of this compound suggest a potential for such activity. This hypothesis is supported by the structures of known FAAH inhibitors. For instance, cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597) is a well-characterized irreversible inhibitor of FAAH. nih.gov Another potent, irreversible inhibitor is FAAH-IN-1, which demonstrates IC50 values of 145 nM and 650 nM for rat and human FAAH, respectively. The presence of the biphenyl core in these and other inhibitors like [11C]CURB (6-Hydroxy-[1,1'-biphenyl]-3-yl-cyclohexyl-[11C-carbonyl]carbamate) underscores the importance of this moiety for binding to the enzyme. nih.gov The enzymatic degradation by FAAH limits the action of anandamide, and the blockade of this enzyme can unmask the therapeutic potential of endocannabinoids. nih.gov The exploration of biphenyl carboxylic acid derivatives, therefore, remains a promising avenue for the discovery of novel FAAH inhibitors.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

| FAAH-IN-1 | Rat FAAH | 145 nM | Potent irreversible inhibitor. |

| FAAH-IN-1 | Human FAAH | 650 nM | Potent irreversible inhibitor. |

| URB597 | FAAH | 7.7 ± 1.5 nM | Irreversible inhibitor. nih.gov |

| URB694 | FAAH | 30.0 ± 5.8 nM | Irreversible inhibitor. nih.gov |

Structure-Activity Relationship (SAR) Studies of Aminobiphenyl Carboxylic Acids

The biological activity of biphenyl carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the biphenyl rings. Structure-activity relationship (SAR) studies on various classes of biphenyl compounds have revealed key insights into the structural requirements for potent enzyme inhibition and other biological activities.

In the context of enzyme inhibition, SAR studies on a series of biphenyl carboxylic acid inhibitors of the human urate transporter 1 (URAT1) demonstrated that the biphenyl carboxylic acid moiety is a crucial feature for activity. mdpi.com Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3) have been conducted to understand the structural basis of their inhibitory effects. researchgate.net

For analgesic biphenyl carboxamide analogues, QSAR studies have shown that the biological activity can be modeled based on specific physicochemical properties of the substituents. medcraveonline.com It has been noted that a common pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs) includes two aromatic rings and an acidic center, though the acidic group has been associated with ulcerogenic side effects. medcraveonline.com

In the realm of antibacterial agents, SAR studies of biphenyl and dibenzofuran (B1670420) derivatives have indicated that hydroxyl groups on the B ring of the biphenyl scaffold are critical for antibacterial activity. nih.gov The activity was reportedly lost when these hydroxyl groups were replaced by methoxy (B1213986) groups. nih.gov Furthermore, the presence of a strong electron-withdrawing group on the A ring was found to be beneficial for antibacterial efficacy. nih.govnih.gov For biphenylglyoxamide-based antimicrobial peptide mimics, the biphenyl system was found to be advantageous for activity against Gram-negative bacteria. nih.gov

These findings collectively suggest that for aminobiphenyl carboxylic acids, the position of the amino and carboxylic acid groups, as well as the presence and nature of other substituents on the biphenyl core, would critically determine their biological efficacy. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Investigation of Antibacterial Properties for Aminobiphenyl-Derived Compounds

Biphenyl derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a range of pathogenic bacteria, including antibiotic-resistant strains. nih.govnih.gov The investigation into aminobiphenyl-derived compounds is part of a broader effort to develop novel antimicrobial agents to address the challenge of growing antibiotic resistance. mdpi.com

A study on a series of synthesized biphenyl and dibenzofuran derivatives revealed significant antibacterial activities, particularly against Gram-positive bacteria. nih.gov Notably, some of these compounds displayed potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf). nih.govnih.gov For instance, the compound 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against MRSA. nih.govnih.gov

The following table summarizes the antibacterial activity of selected biphenyl derivatives against various bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 nih.govnih.gov |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 nih.govnih.gov |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 nih.govnih.gov |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 nih.govnih.gov |

| 3',5'-Dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol (6e) | Carbapenems-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin nih.govnih.gov |

| 4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin nih.govnih.gov |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Carbapenems-resistant Acinetobacter baumannii (CRAB) | Comparable to Ciprofloxacin nih.govnih.gov |

The structure-activity relationship studies accompanying these findings indicated that the presence of hydroxyl groups on one of the phenyl rings is crucial for antibacterial action. nih.gov Additionally, strong electron-withdrawing groups, such as a trifluoromethyl group, on the other phenyl ring were found to enhance antibacterial activity. nih.govnih.gov The biphenyl scaffold itself is considered important for activity against Gram-negative bacteria. nih.gov These results highlight the potential of designing and synthesizing novel aminobiphenyl-derived compounds as effective antibiotics against challenging bacterial pathogens.

Catalytic Applications and Materials Science Research Involving 2 Aminobiphenyl 3 Carboxylic Acid Derivatives

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups, such as amines and carboxylic acids, into the organic linkers can tailor the properties of MOFs for specific applications, including catalysis. While the direct use of 2'-Aminobiphenyl-3-carboxylic acid as a primary linker in widely reported MOFs for catalysis is not extensively documented, the principles of using amino-functionalized carboxylic acid linkers are well-established and provide a clear framework for its potential utility. nih.govnih.gov

MOFs are valued as heterogeneous catalysts because they can offer high stability and allow for the easy separation and recovery of the catalyst. The functional groups on the organic linkers can act as anchoring points for catalytically active metal centers. For instance, palladium-functionalized MOFs are effective in catalyzing cross-coupling reactions like the Suzuki and Heck reactions. nih.govuea.ac.uk The amino group on a linker derived from this compound could serve as an additional coordination site, potentially stabilizing the palladium nanoparticles within the MOF structure and enhancing catalytic activity. The synthesis of heteroaromatic biaryls, often the target of Suzuki reactions, highlights the industrial importance of developing robust catalytic systems. nih.gov While specific examples using this compound are scarce, the broader class of amino-functionalized MOFs demonstrates the potential for high efficiency and selectivity in such C-C bond-forming reactions. rsc.org

Role of Aminobiphenyl Palladacycles in Aryl Amination Reactions

Palladacycles derived from 2-aminobiphenyl (B1664054) are a highly successful class of precatalysts for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig aryl amination. acs.orgnih.govacs.org These reactions are fundamental in synthetic chemistry for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and fine chemicals. rsc.org The 2-aminobiphenyl scaffold provides a stable framework that, upon activation, generates a highly active, monoligated Pd(0) species, which is the key catalytic intermediate. nih.govacs.org

The activation of 2-aminobiphenyl palladacycle precatalysts is a critical step that initiates the catalytic cycle. This process typically occurs under basic conditions, where the deprotonation of the aminobiphenyl moiety facilitates a reductive elimination step. acs.org This elimination releases the active monoligated LPd(0) species and a heterocyclic byproduct, NH-carbazole. acs.orgnih.gov Computational and experimental studies have shown that the activation steps, along with the subsequent oxidative addition, ligand exchange, and reductive elimination phases of the catalytic cycle, generally have low activation barriers, contributing to the high efficiency of these catalysts. acs.orgnih.gov The use of well-defined precatalysts like aminobiphenyl palladacycles offers significant advantages over in-situ methods, providing a 1:1 ligand-to-palladium ratio that is more cost-effective, especially when using sophisticated phosphine (B1218219) ligands. nih.gov

Table 1: Performance of a Cationic 2-Aminobiphenyl Palladacycle in Aryl Amination This table presents data adapted from studies on a cationic palladacycle with a sterically demanding phosphine ligand, demonstrating its broad applicability in the amination of various aryl chlorides. acs.orgnih.gov

| Entry | Aryl Chloride | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 98 |

| 2 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |

| 3 | 4-Chlorotoluene | Indole | 1-(p-tolyl)-1H-indole | 92 |

| 4 | Chlorobenzene | n-Hexylamine | N-hexyl-N-phenylamine | 90 |

| 5 | 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 99 |

Fundamental Contributions to Supramolecular Chemistry

The molecular structure of this compound, featuring a carboxylic acid group (a hydrogen-bond donor and acceptor) and an amino group (a hydrogen-bond donor), makes it an ideal candidate for forming intricate supramolecular assemblies. These functional groups can engage in predictable hydrogen-bonding interactions, leading to the formation of higher-order structures like dimers, chains, or sheets. Furthermore, the biphenyl (B1667301) core provides a platform for π-stacking interactions, which can further stabilize the resulting supramolecular architectures. While specific, in-depth studies focusing solely on the supramolecular chemistry of this compound are not widely prevalent in the surveyed literature, its structural motifs are fundamental to the field. The principles of molecular recognition and self-assembly driven by hydrogen bonding in carboxylic acids and the directional nature of interactions involving aromatic amines are textbook examples in supramolecular chemistry.

Hydrogen Bonding Interactions in Aminobiphenyl Systems

The arrangement of functional groups in aminobiphenyl systems, such as in derivatives of this compound, plays a crucial role in dictating their three-dimensional structure and intermolecular interactions through hydrogen bonding. Research into biphenyl-based amino acids has shown that these molecules can be designed to form specific, predictable hydrogen-bonded structures. nih.gov

For instance, studies on model compounds of similar biphenyl amino acids demonstrate the formation of intramolecular hydrogen bonds. In one such case, a 13-membered intramolecular hydrogen-bonded ring was observed in the crystal structure. nih.gov In solution, the scenario can be more complex, with an equilibrium existing between different intramolecularly hydrogen-bonded conformers, such as 13- and 15-membered rings. nih.gov The stability and preference for a particular conformation are influenced by the solvent environment. nih.gov

In other related structures, while intramolecular hydrogen bonding is possible and can lead to the formation of 11-membered rings in solution, the solid-state crystal structure may favor intermolecular hydrogen bonding instead. nih.gov This highlights the dynamic nature of hydrogen bonding in these systems and its sensitivity to the physical state and surrounding medium. The amino and carboxylic acid groups are the primary sites for these hydrogen bonds, acting as both donors and acceptors.

Computational studies, such as those using density functional theory (DFT), have further elucidated the nature of these interactions. Upon single-electron oxidation, the hydrogen-bonding interactions with surrounding molecules, like water, are significantly strengthened. rsc.org The specific geometry of the aminobiphenyl backbone and the position of the functional groups have a considerable impact on the most favorable hydrogen-bonding patterns. rsc.org

| System | Observed Hydrogen Bonding Type | State | Key Finding |

| N-Benzyl-3'-(2-(benzylamido)ethyl)-2-biphenylpropamide | Intramolecular (13-membered ring) & Intermolecular | Crystal | Formation of a stable 13-membered intramolecular hydrogen-bonded ring. nih.gov |

| N-Benzyl-3'-(2-(benzylamido)ethyl)-2-biphenylpropamide | Intramolecular (13- & 15-membered rings) | Solution (CH2Cl2) | Equilibrium between two different intramolecularly hydrogen-bonded conformers. nih.gov |

| N-Benzyl-(2-benzylamido)-3'-biphenylamide | Intramolecular (11-membered ring) & Non-bonded | Solution (CH2Cl2) | Exists as an equilibrium mixture of a hydrogen-bonded and a non-bonded form. nih.gov |

| N-Benzyl-(2-benzylamido)-3'-biphenylamide | Intermolecular | Crystal | Intramolecular hydrogen bonding is absent in the solid state. nih.gov |

| Amino Acid Radical Cations | Intermolecular with water | Computational | Hydrogen-bonding strength increases upon oxidation. rsc.org |

Molecular Recognition Phenomena in Co-Crystallization Studies

The principles of molecular recognition, driven by non-covalent interactions like hydrogen bonding, are fundamental to the field of crystal engineering and the formation of co-crystals. This compound, possessing both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group), is a prime candidate for forming co-crystals with other molecules, known as co-formers. nih.gov

Amino acids are particularly effective as co-formers due to their zwitterionic nature in the crystalline state, which facilitates strong, charge-assisted hydrogen-bonded chains. nih.gov This tendency can be harnessed to improve the physicochemical properties of various substances. The formation of co-crystals is highly dependent on the geometric and chemical compatibility between the active pharmaceutical ingredient (API) and the co-former. nih.gov

Studies on co-crystal formation involving amino acids have shown that:

Short-chain amino acids have a higher tendency to form co-crystals with dicarboxylic acids, whereas long-chain amino acids are more likely to form salts. nih.gov

The structure of the amino acid co-former can direct the assembly of the resulting co-crystal. For example, L-proline is a widely used co-former that can establish specific hydrogen bonds with carboxylate groups and protonated nitrogen atoms. nih.gov

The ability of the carboxylic acid group in a molecule like this compound to interact with the amino group of a co-former, and vice-versa, allows for the formation of robust supramolecular synthons. These are predictable and reliable patterns of hydrogen bonds that guide the assembly of the co-crystal lattice. The study of these phenomena is crucial for the rational design of new materials with tailored properties.

| Co-crystal System Component | Interaction Role | Relevant Finding |

| Amino Acids (general) | Co-former | Often exist as zwitterions, forming strong, charge-assisted hydrogen bonds. nih.gov |

| Carboxylic Acid Group | Hydrogen Bond Donor/Acceptor | Can bind to protonated nitrogen atoms in co-formers. nih.gov |

| Amino Group | Hydrogen Bond Donor | Can interact with carboxylate groups of co-formers. nih.gov |

| L-proline | Co-former | Forms two types of hydrogen bonds with carboxylate and protonated nitrogen groups. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantitation of 2 Aminobiphenyl 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 2'-Aminobiphenyl-3-carboxylic acid from impurities and related compounds, thereby enabling accurate purity assessment and isolation of the pure substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. One documented method reports achieving a purity of 97.9% for 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid using HPLC. chemicalbook.com For many carboxylic acids, which can be challenging to retain in reversed-phase chromatography, specialized columns and methods are employed. helixchrom.com Mixed-mode stationary phases, for instance, are designed to separate compounds with diverse properties. helixchrom.com The retention of polar ionizable analytes like carboxylic acids can be significantly enhanced using HILIC mixed-mode columns. helixchrom.com The mobile phase composition, including the amount of acetonitrile, buffer concentration, and pH, plays a critical role in controlling the retention time and achieving optimal separation. helixchrom.comsielc.com

A typical HPLC setup for the analysis of carboxylic acids might involve a column like Primesep B2 with a mobile phase consisting of acetonitrile, water, and an additive like formic acid, using a UV detector for analyte detection. sielc.com

Table 1: Illustrative HPLC Conditions for Carboxylic Acid Analysis

| Parameter | Condition 1 |

| Column | Primesep B2, 4.6x150 mm, 5 µm, 100A sielc.com |

| Mobile Phase | Acetonitrile, Water, Formic Acid sielc.com |

| Detection | UV sielc.com |

| Separation Mode | Reverse-phase and anion-exchange sielc.com |

This table provides an example of typical HPLC conditions and is not specific to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable related compounds and impurities that may be present in samples of this compound. Due to the polar nature of carboxylic acids and amino acids, derivatization is typically required to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com A common derivatization technique is silylation, where active hydrogens on functional groups like -OH, -NH2, and -COOH are replaced with a nonpolar moiety. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form more stable derivatives that are less sensitive to moisture. sigmaaldrich.com The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra. sigmaaldrich.com

The analysis of related compounds is crucial for understanding the synthesis process and potential degradation pathways of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly valuable for analyzing complex biological matrices. nih.govnih.gov To enhance ionization efficiency and detection sensitivity, chemical derivatization is often employed. nih.govnih.gov For instance, a phenylenediamine-based derivatization can introduce ionizable groups into the molecule. nih.gov

LC-MS/MS methods can achieve very low limits of detection (LODs), sometimes as low as 0.01 ng/mL, and demonstrate excellent linearity over a wide concentration range. nih.gov The use of tandem mass spectrometry (MS/MS) allows for multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation and functional group identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. ¹H-NMR and ¹³C-NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

For carboxylic acids, the acidic proton of the -COOH group typically appears as a singlet in the ¹H-NMR spectrum at a downfield chemical shift, often around 10-13 ppm. princeton.edulibretexts.org The protons on the aromatic rings of this compound would exhibit complex splitting patterns in the aromatic region of the spectrum (typically 6.5-8.5 ppm).

In ¹³C-NMR spectroscopy, the carboxyl carbon atom gives a characteristic signal in the range of 165 to 185 δ. libretexts.org The precise chemical shift can provide insights into the electronic environment of the carboxyl group. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, further aiding in the definitive structural assignment. princeton.edu

Table 2: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Related Biphenyl (B1667301) Carboxylic Acids

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| [1,1'-biphenyl]-2-carboxylic acid | ¹H | 13.62 (broad, 1H), 8.53-8.55 (m, 1H), 7.71-7.80 (m, 2H), 7.55-7.63 (m, 1H), 7.41-7.54 (m, 5H) rsc.org | CDCl₃ rsc.org |

| [1,1'-biphenyl]-2-carboxylic acid | ¹³C | 168.51, 140.99, 137.23, 132.97, 130.53, 128.64, 120.14 rsc.org | CDCl₃ rsc.org |

This table provides data for a structurally similar compound to illustrate typical chemical shift ranges.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. This compound has several characteristic functional groups that give rise to distinct absorption bands in the IR spectrum.

The carboxylic acid functional group is characterized by a very broad O-H stretching vibration that typically spans from 2500 to 3300 cm⁻¹. libretexts.org Additionally, the C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually between 1710 and 1760 cm⁻¹. libretexts.org For aromatic carboxylic acids, this C=O stretch is often observed between 1680 and 1710 cm⁻¹. spectroscopyonline.com The amino group (-NH₂) exhibits N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. A primary amine will show two bands. youtube.com The C-N stretching vibration can also be observed. The biphenyl structure will show C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. youtube.com

Table 3: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 libretexts.org | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (aromatic) spectroscopyonline.com | Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands for -NH₂) |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 spectroscopyonline.com | Strong |

This table presents general ranges for the indicated functional groups.

Advanced Techniques for In Situ Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC))

In situ reaction monitoring provides real-time or near-real-time information about the progress of a chemical reaction, allowing for the determination of reaction completion, the identification of intermediates, and the optimization of reaction conditions. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be effectively employed for the in-situ monitoring of reactions involving this compound, whether it is being formed as a product or consumed as a reactant. youtube.com

The principle of using TLC for reaction monitoring involves spotting a small aliquot of the reaction mixture onto a TLC plate at different time intervals. youtube.com The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with spots of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed.

Procedure for In Situ Reaction Monitoring using TLC:

Preparation: A TLC plate is prepared by drawing a baseline with a pencil. Reference spots of the starting materials and, if available, the pure product (this compound) are applied to the baseline.

Sampling: At various time points during the reaction (e.g., t = 0, 1 hr, 2 hr, etc.), a small sample is withdrawn from the reaction mixture.

Spotting: The reaction mixture samples are spotted on the baseline of the TLC plate.

Development: The TLC plate is placed in a developing chamber containing an appropriate solvent system (mobile phase). The mobile phase moves up the plate by capillary action, separating the components of the spotted mixtures based on their differential partitioning between the stationary phase (the TLC plate coating, often silica (B1680970) gel) and the mobile phase. youtube.com

Visualization: After the solvent front has reached a sufficient height, the plate is removed, the solvent front is marked, and the plate is dried. The separated spots are visualized, which can be done under UV light if the compounds are UV-active, or by using a staining reagent. nih.gov

Analysis: The progress of the reaction is determined by observing the changes in the spots over time. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.com The reaction is considered complete when the starting material spot is no longer visible.

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used to identify the components of the reaction mixture. youtube.com

| Time Point | Observation on TLC Plate | Inference |

| t = 0 | Strong spot corresponding to the starting material(s); no product spot. | Reaction has not yet started. |

| t = intermediate | Spots for starting material(s) and product are visible. The intensity of the starting material spot decreases while the product spot intensity increases over time. | Reaction is in progress. |

| t = final | The spot for the starting material(s) has disappeared or is very faint. A strong spot for the product is visible. | Reaction is complete or has reached equilibrium. |

For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer can be employed. While standard TLC provides qualitative or semi-quantitative information, HPTLC allows for the accurate quantitation of the reactants and products at different stages of the reaction. Furthermore, TLC can be combined with other analytical techniques, such as mass spectrometry (TLC-MS) or SERS, for the unequivocal identification of the separated components. nih.govnih.gov For instance, a method combining TLC with SERS has been developed for the rapid detection of benzidine (B372746) and 4-aminobiphenyl (B23562), demonstrating the potential for such hyphenated techniques in the analysis of related compounds. nih.gov

Theoretical and Computational Studies on 2 Aminobiphenyl 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2'-Aminobiphenyl-3-carboxylic acid.

While specific DFT studies on this compound are not extensively available in the public domain, the principles can be understood from studies on analogous compounds like biphenyl-4-carboxylic acid and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. tandfonline.comnih.gov

For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry. tandfonline.comnih.gov The presence of the amino group at the 2'-position and the carboxylic acid group at the 3-position introduces significant electronic and steric effects that dictate the molecule's conformation. The dihedral angle between the two phenyl rings is a key geometric parameter. In biphenyl (B1667301) itself, this angle is around 45° in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the rings. ic.ac.uk For this compound, the ortho-amino group would likely lead to a larger dihedral angle to minimize steric repulsion.

The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the aminophenyl ring, which is electron-rich due to the electron-donating nature of the amino group. Conversely, the LUMO would likely be centered on the phenyl ring bearing the electron-withdrawing carboxylic acid group. nih.govrri.res.in The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. nih.gov

Vibrational frequency analysis, when compared with experimental FT-IR and Raman spectra, helps to confirm the calculated structure and assign specific vibrational modes to the functional groups. tandfonline.com For this compound, characteristic frequencies would include N-H stretching from the amino group, O-H and C=O stretching from the carboxylic acid, and various C-C and C-H vibrations of the biphenyl backbone.

Table 1: Predicted Key Geometric and Electronic Parameters from DFT (Hypothetical Data for this compound based on similar compounds)

| Parameter | Predicted Value/Description | Reference Analogy |

| Dihedral Angle (C-C-C-C) | > 45° | ic.ac.uklibretexts.org |

| HOMO Energy | Relatively High | nih.gov |

| LUMO Energy | Relatively Low | nih.gov |

| HOMO-LUMO Energy Gap | Moderate | nih.gov |

| N-H Vibrational Stretch | ~3300-3500 cm⁻¹ | tandfonline.com |

| C=O Vibrational Stretch | ~1680-1710 cm⁻¹ | tandfonline.com |

The electronic properties derived from DFT calculations allow for the prediction of reactivity and selectivity. The amino group, being an activating ortho-, para-director, would make its phenyl ring more susceptible to electrophilic substitution. Conversely, the carboxylic acid group is a deactivating meta-director. This differential reactivity between the two rings is a key factor in synthetic transformations.

The mode of action of related compounds like 4-aminobiphenyl (B23562) involves metabolic activation to form reactive electrophiles that can bind to DNA. nih.gov Computational studies can model the intermediates and transition states of such activation pathways, providing insights into the molecule's potential biological activity and toxicity. The reactivity of the amino group is central to these processes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for exploring how a molecule like this compound might interact with biological macromolecules, which is fundamental to drug discovery.

While specific docking studies for this compound are not widely reported, research on analogous biphenyl carboxylic acids demonstrates their potential as ligands for various biological targets, including enzymes and receptors. For instance, libraries of biphenyl carboxylic acids have been synthesized and evaluated as potential anticancer agents, with molecular docking used to study their interactions with targets like estrogen receptor alpha. ajgreenchem.comajgreenchem.com Other studies have investigated biphenyl-4-carboxylic acid derivatives as inhibitors of Cdk4 and tubulin polymerization. nih.govacs.org

A molecular docking simulation of this compound would involve placing the molecule into the binding site of a target protein. The simulation would then explore different binding poses and score them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The amino and carboxylic acid groups are key pharmacophoric features, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The biphenyl core provides a rigid scaffold that can fit into hydrophobic pockets.

Table 2: Potential Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Example Target Residues | Reference Analogy |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Arginine, Lysine, Histidine | nih.gov |

| Amino Group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid | nih.gov |

| Biphenyl Rings | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan | ajgreenchem.comajgreenchem.com |

The biphenyl core is not planar, and the rotation around the single bond connecting the two phenyl rings is a critical conformational feature. libretexts.org When the ortho positions are substituted, as in this compound, steric hindrance can create a significant energy barrier to rotation. If this barrier is high enough, it can lead to the existence of stable, isolable enantiomers known as atropisomers. libretexts.org

Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle of the central C-C bond. This generates a potential energy surface, or energy landscape, which reveals the most stable conformations (energy minima) and the transition states for their interconversion. ic.ac.uknih.gov For this compound, the presence of the ortho-amino group is expected to create a substantial rotational barrier. The exact height of this barrier determines whether the molecule can be resolved into stable atropisomers at room temperature. rsc.org The energy landscape would show minima corresponding to the twisted (chiral) conformations and maxima corresponding to the planar (or near-planar) transition states where steric clash is maximized.

Microkinetic Modeling of Catalytic Cycles Involving Aminobiphenyl Derivatives

Microkinetic modeling is a powerful computational method used to simulate the kinetics of complex chemical reactions by considering all the individual elementary steps in the reaction mechanism. researchgate.netnih.govnih.gov This approach can provide a detailed understanding of catalytic cycles, including the identification of rate-determining steps and the influence of reaction conditions on activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Not Yet Documented in Public Research

As of the current body of scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focusing solely on this compound for the prediction of its biological efficacy have not been published. While QSAR is a widely utilized computational tool in drug discovery and medicinal chemistry for predicting the biological activity of chemical compounds, dedicated research on this particular molecule is not yet available in the public domain.

QSAR studies have been conducted on structurally related compounds, such as biphenyl carboxamide analogues for analgesic activity and biphenyl carboxylic acid derivatives as MMP-3 inhibitors. medcraveonline.comresearchgate.net These studies help in understanding the structural requirements for a compound to exhibit a specific biological response. For instance, a study on biphenyl carboxamide analogues identified a statistically significant two-variable model for analgesic activity. medcraveonline.com Similarly, 3D-QSAR models have been developed for biphenyl carboxylic acid MMP-3 inhibitors, highlighting the importance of ligand properties for their inhibitory action. researchgate.net

Furthermore, research on other related derivatives, including 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has also employed QSAR modeling to correlate molecular descriptors with their observed biological activities, such as anti-inflammatory, analgesic, and P-glycoprotein inhibitory effects. researchgate.netnih.gov These investigations underscore the utility of QSAR in guiding the design of new, more potent compounds.

However, the direct application of QSAR modeling to this compound, and the subsequent generation of data tables and detailed research findings for its biological efficacy prediction, remains an area for future investigation. The compound is recognized as a key intermediate in the synthesis of other pharmaceutically important molecules. google.com

A comprehensive QSAR study on this compound would typically involve the following steps:

Data Set Collection: A series of analogues of this compound with measured biological activity would need to be synthesized and tested.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) for each analogue would be calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

Until such a study is undertaken and its findings published, a detailed section on the QSAR modeling for the biological efficacy prediction of this compound cannot be provided.

Emerging Research Directions and Future Perspectives for 2 Aminobiphenyl 3 Carboxylic Acid

Design of Novel Functional Materials Incorporating Aminobiphenyl Carboxylic Acid Units

The dual functionality of 2'-Aminobiphenyl-3-carboxylic acid makes it an exceptional building block, or "linker," for the construction of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.

Research has shown that amino-functionalized linkers can enhance the properties and even facilitate the synthesis of MOFs. For instance, the presence of an amine group on terephthalic acid linkers has been demonstrated to enable the rapid, room-temperature, aqueous synthesis of crystalline zinc(II)-based MOFs in a process known as biomimetic crystallization. nih.gov The amine functionality can also serve as a basic site for post-synthetic modification or as a hydrogen-bonding donor to influence the framework's architecture and its interaction with guest molecules.

The carboxylic acid group is a primary coordination site, binding to metal centers to form the extended network of the MOF. Computational studies have proposed, and experimental work has begun to confirm, that free, uncoordinated carboxylic acid groups within MOF pores can act as strong binding sites for molecules like carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂), enhancing the material's selectivity for gas separation applications. rsc.org

Given these precedents, this compound is a promising candidate for designing novel MOFs. Its structure could lead to materials with tailored pore environments where the amine group contributes to the framework's stability and provides specific interaction sites, potentially for catalysis or sensing.

Table 1: Potential Contributions of Functional Groups in this compound to MOF Properties

| Functional Group | Potential Role in MOF Construction and Function | Relevant Research Finding |